molecular formula C19H27NO3 B1681281 Tetrabenazina CAS No. 58-46-8

Tetrabenazina

Número de catálogo: B1681281
Número CAS: 58-46-8
Peso molecular: 317.4 g/mol
Clave InChI: MKJIEFSOBYUXJB-HOCLYGCPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xenazina, también conocida por su nombre genérico tetrabenazina, es un medicamento utilizado principalmente para tratar los movimientos involuntarios (corea) asociados con la enfermedad de Huntington. Es un inhibidor del transportador vesicular de monoaminas 2 (VMAT2), que ayuda a controlar los movimientos musculares al agotar las monoaminas como la dopamina, la serotonina y la noradrenalina en el cerebro .

Aplicaciones Científicas De Investigación

Química

En química, la tetrabenazina se estudia por su estructura y reactividad únicas. Los investigadores exploran su síntesis, modificación y potencial como andamiaje para desarrollar nuevos compuestos.

Biología

En la investigación biológica, la this compound se utiliza para estudiar el papel de las monoaminas en los procesos neurológicos. Sirve como una herramienta para investigar los efectos del agotamiento de las monoaminas en la función cerebral y el comportamiento.

Medicina

Médicamente, la this compound se utiliza para tratar la corea en pacientes con enfermedad de Huntington. También se está investigando su potencial para tratar otros trastornos del movimiento y condiciones psiquiátricas.

Industria

En la industria farmacéutica, la this compound es un medicamento valioso para controlar los síntomas de la enfermedad de Huntington. Su producción y formulación son áreas críticas de investigación y desarrollo.

Mecanismo De Acción

La tetrabenazina ejerce sus efectos al inhibir el transportador vesicular de monoaminas 2 (VMAT2). Esta inhibición reduce la captación de monoaminas en las vesículas sinápticas, lo que lleva a una disminución de los niveles de neurotransmisores como la dopamina, la serotonina y la noradrenalina en la hendidura sináptica. Al reducir estos niveles de neurotransmisores, la this compound ayuda a controlar los movimientos involuntarios y otros síntomas asociados con la enfermedad de Huntington .

Safety and Hazards

Tetrabenazine may cause depression or thoughts about suicide . It should not be used if you have severe or untreated depression, suicidal thoughts, liver disease, or if you have taken reserpine in the past 20 days . It should also not be used if you have used an MAO inhibitor in the past 14 days .

Direcciones Futuras

Tetrabenazine may have antipsychotic activity and may offer promise for treatment of psychosis with the potential for a reduced risk of tardive dyskinesia . After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . In addition, radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

Análisis Bioquímico

Biochemical Properties

Tetrabenazine acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores . It also decreases uptake into synaptic vesicles . This action of Tetrabenazine is critical in its role in biochemical reactions.

Cellular Effects

Tetrabenazine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of monoamine neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetrabenazine involves its interaction with VMAT2. Tetrabenazine binds to VMAT2 and inhibits it, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition is non-competitive, and Tetrabenazine locks VMAT2 in an occluded conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetrabenazine has been observed to have long-term effects on cellular function. For example, a study found that Tetrabenazine effectively suppresses HD-related chorea for up to 80 weeks

Dosage Effects in Animal Models

The effects of Tetrabenazine have been studied in animal models, and it has been found that its effects can vary with different dosages

Metabolic Pathways

Tetrabenazine is involved in the metabolic pathway related to the transport of monoamine neurotransmitters. It interacts with VMAT2, an enzyme responsible for the transport of these neurotransmitters from the cytosol to synaptic vesicles .

Transport and Distribution

Tetrabenazine is transported and distributed within cells and tissues through its interaction with VMAT2. By inhibiting VMAT2, Tetrabenazine affects the localization and accumulation of monoamine neurotransmitters within neuronal cells .

Subcellular Localization

The subcellular localization of Tetrabenazine is closely tied to its target, VMAT2, which is located in synaptic vesicles within neuronal cells . By binding to and inhibiting VMAT2, Tetrabenazine can influence the distribution of monoamine neurotransmitters within these cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tetrabenazina se sintetiza a través de un proceso químico de múltiples pasos. La síntesis típicamente implica los siguientes pasos:

    Formación del núcleo de this compound: La estructura del núcleo se sintetiza a través de una serie de reacciones, incluidas la ciclación y las transformaciones del grupo funcional.

    Funcionalización: La estructura del núcleo luego se funcionaliza para introducir los sustituyentes necesarios que confieren las propiedades farmacológicas deseadas.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza y potencia.

Métodos de producción industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar una calidad constante y cumplir con los estándares regulatorios para la fabricación farmacéutica. Las consideraciones clave incluyen:

    Eficiencia de la reacción: Maximizar el rendimiento y minimizar los subproductos.

    Seguridad: Garantizar un manejo seguro de los productos químicos y las condiciones de reacción.

    Control de calidad: Implementar medidas estrictas de control de calidad para garantizar que el producto final cumpla con todas las especificaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

La tetrabenazina experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: La this compound puede oxidarse para formar varios metabolitos.

    Reducción: Se puede reducir bajo condiciones específicas para producir diferentes productos.

    Sustitución: Los grupos funcionales en la molécula de this compound pueden ser sustituidos por otros grupos para modificar sus propiedades.

Reactivos y condiciones comunes

    Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo para reacciones de reducción.

    Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones.

Comparación Con Compuestos Similares

Compuestos similares

    Deutetrabenazina: Un derivado de la this compound con propiedades farmacocinéticas mejoradas.

    Valbenazina: Otro inhibidor del VMAT2 utilizado para tratar la discinesia tardía.

Singularidad

La this compound es única en su inhibición específica del VMAT2, lo que la hace particularmente efectiva para tratar la corea en la enfermedad de Huntington. Su capacidad para agotar selectivamente las monoaminas en el cerebro la distingue de otros compuestos que pueden tener efectos más amplios o menos específicos.

Al comprender la síntesis, las reacciones, las aplicaciones y el mecanismo de acción de la this compound, los investigadores y los médicos pueden apreciar mejor su papel en el tratamiento de los trastornos neurológicos y su potencial para futuros desarrollos terapéuticos.

Propiedades

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042614
Record name Tetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-46-8, 1026016-84-1
Record name (±)-Tetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABENAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrabenazine
Reactant of Route 2
Tetrabenazine
Reactant of Route 3
Reactant of Route 3
Tetrabenazine
Reactant of Route 4
Tetrabenazine
Reactant of Route 5
Tetrabenazine
Reactant of Route 6
Tetrabenazine
Customer
Q & A

Q1: What is the primary mechanism of action of tetrabenazine?

A1: Tetrabenazine exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].

Q2: Does tetrabenazine interact directly with dopamine receptors?

A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that tetrabenazine may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.

Q3: Are there regional differences in how tetrabenazine affects monoamine depletion in the brain?

A3: Research indicates that regional differences in central monoamine depletion induced by tetrabenazine are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in tetrabenazine's effects.

Q4: What is the molecular formula and weight of tetrabenazine?

A4: The molecular formula of tetrabenazine is C19H27NO3, and its molecular weight is 317.42 g/mol.

Q5: How stable is tetrabenazine in acidic conditions?

A5: Studies have shown that tetrabenazine can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.

Q6: How does deuteration impact the stability and pharmacokinetics of tetrabenazine?

A6: Deutetrabenazine, a deuterated form of tetrabenazine, exhibits a longer half-life and reduced plasma fluctuations compared to tetrabenazine [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.

Q7: What is the primary metabolic pathway of tetrabenazine?

A7: Tetrabenazine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine, which contribute to its therapeutic effect [, ].

Q8: How does the pharmacokinetic profile of deutetrabenazine differ from tetrabenazine?

A8: Deutetrabenazine's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to tetrabenazine (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.

Q9: What are the implications of CYP2D6 genotype on tetrabenazine metabolism and potential toxicity?

A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence tetrabenazine metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.

Q10: What clinical conditions have been studied in relation to tetrabenazine treatment?

A10: Tetrabenazine has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []

Q11: What analytical methods have been used to quantify tetrabenazine and its metabolites in biological samples?

A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying tetrabenazine and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.

Q12: Are there alternative treatments for conditions where tetrabenazine is used, and how do they compare?

A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deutetrabenazine and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.